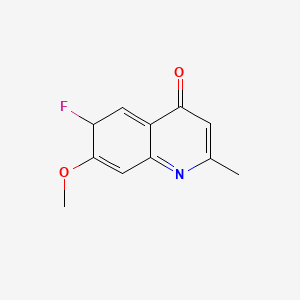
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione is a heterocyclic organic compound with a pyrimidine ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three carbonyl groups at positions 2, 4, and 5 of the pyrimidine ring, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylurea with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions typically involve heating the reaction mixture to a temperature of around 150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to achieve high yields and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-dimethylpyrimidin-1-ium-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: Similar in structure but lacks the additional carbonyl group at position 5.
1,3-Dimethylbarbituric acid: Contains a barbituric acid core with similar reactivity but different biological activities.
1,3-Dimethyl-2,4,6-trioxohexahydropyrimidine: Another trione derivative with distinct chemical properties.
Uniqueness
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione is unique due to its specific arrangement of carbonyl groups and the resulting chemical reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H7N2O3+ |
|---|---|
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
1,3-dimethylpyrimidin-1-ium-2,4,5-trione |
InChI |
InChI=1S/C6H7N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3H,1-2H3/q+1 |
Clé InChI |
ZTVLSQRXGIUFEN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=O)C=[N+](C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)
![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)
![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)

![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)


![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)

![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



